Methyl 4-methylnona-4,8-dienoate

Description

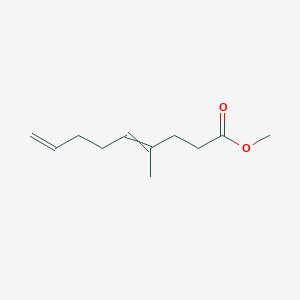

Methyl 4-methylnona-4,8-dienoate is a branched-chain unsaturated methyl ester characterized by a nine-carbon backbone (nona-), a methyl substituent at the C4 position, and conjugated double bonds at positions 4 and 8. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol. This compound has garnered attention in pharmaceutical synthesis, particularly in the asymmetric synthesis of Salvinorin A, a potent κ-opioid receptor agonist, where it serves as a key intermediate. Its synthesis via a thione intermediate achieved a high yield of 94% under optimized conditions, as demonstrated by Scheerer et al. ().

Properties

CAS No. |

103927-39-5 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl 4-methylnona-4,8-dienoate |

InChI |

InChI=1S/C11H18O2/c1-4-5-6-7-10(2)8-9-11(12)13-3/h4,7H,1,5-6,8-9H2,2-3H3 |

InChI Key |

SVSJFAWFUKYKAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC=C)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methylnona-4,8-dienoate typically involves the esterification of the corresponding nonadienoic acid. One common method is the reaction of 4-methylnona-4,8-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylnona-4,8-dienoate undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-methylnona-4,8-dienoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of methyl 4-methylnona-4,8-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bonds in the compound can also undergo addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes critical structural and molecular distinctions between Methyl 4-methylnona-4,8-dienoate and analogous methyl esters:

Key Observations:

- Methyl (4E,8E)-deca-4,8-dienoate shares the same molecular formula (C₁₁H₁₈O₂) and double bond positions as the target compound but lacks the methyl branch, resulting in a linear structure. This difference likely impacts chromatographic retention times and volatility .

- Methylhepta-4,6-dienoate has a shorter carbon chain (hepta- vs. nona-) and distinct double bond positions (4,6 vs. 4,8), leading to reduced molecular weight (140.18 g/mol) and altered physicochemical properties .

Analytical and Physical Properties

Chromatographic Behavior:

- demonstrates that structural features (e.g., branching, substituents) significantly influence gas chromatography (GC) retention times. For example, methyl esters with bulky substituents (e.g., sandaracopimaric acid methyl ester) elute later than linear analogs . This compound would likely exhibit distinct retention compared to its straight-chain counterpart due to its methyl branch.

Collision Cross-Section (CCS) Data:

- Methyl (4E,8E)-deca-4,8-dienoate has predicted CCS values ranging from 143.3–154.4 Ų across different adducts (e.g., [M+H]⁺, [M+Na]⁺), which are critical for mass spectrometry-based identification . While CCS data for the target compound are unavailable, its branched structure would likely yield distinct CCS values compared to linear isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.